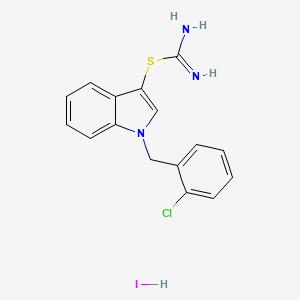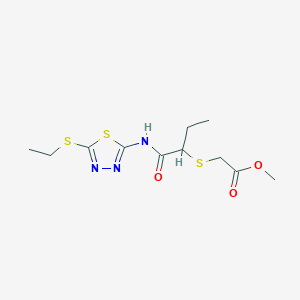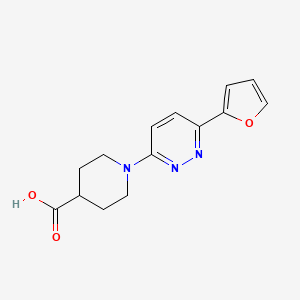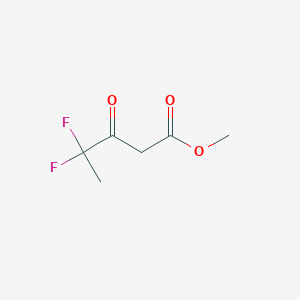
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by its cubane structure Cubane derivatives are known for their unique three-dimensional geometry, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride typically involves multi-step organic synthesis. The cubane core can be constructed through cyclization reactions, followed by functional group modifications to introduce the aminomethyl and carboxylic acid groups. Common reagents might include organometallic catalysts, protecting groups, and specific solvents to control reaction conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This could involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions might target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions could modify the aminomethyl group, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various substituted cubane derivatives with altered functional groups.
科学研究应用
Chemistry
In chemistry, (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride can be used as a building block for synthesizing more complex molecules. Its unique structure can impart desirable properties to new compounds.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors due to its unique shape and functional groups.
Medicine
In medicinal chemistry, derivatives of cubane structures are investigated for their potential as drug candidates. The stability and rigidity of the cubane core can enhance the pharmacokinetic properties of drug molecules.
Industry
In industrial applications, cubane derivatives might be used in materials science for developing new polymers or as additives to improve the properties of existing materials.
作用机制
The mechanism of action for (2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
相似化合物的比较
Similar Compounds
Cubane-1-carboxylic acid: Lacks the aminomethyl group, offering different reactivity and applications.
4-(aminomethyl)cubane: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Cubane derivatives with other functional groups: Each derivative offers unique properties based on the functional groups present.
Uniqueness
(2r,3R,4s,5S)-4-(aminomethyl)cubane-1-carboxylic acid hydrochloride is unique due to the specific combination of functional groups attached to the cubane core. This combination can provide a balance of reactivity, stability, and potential biological activity that is distinct from other cubane derivatives.
属性
IUPAC Name |
4-(aminomethyl)cubane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13;/h2-7H,1,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSYVFCPMJPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 2-[(2,4-difluoroanilino)methylene]malonate](/img/structure/B2560108.png)
![3-Cyclopropyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2560109.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(2,5-dimethylphenyl)sulfonylamino]benzoate](/img/structure/B2560110.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(4-hydroxyphenyl)piperazino]-1-propanone](/img/structure/B2560112.png)



![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)

![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)


![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
